molecular formula C10H18ClNO B3364291 2-chloro-N-(4-methylcyclohexyl)propanamide CAS No. 1134705-66-0

2-chloro-N-(4-methylcyclohexyl)propanamide

Cat. No.: B3364291
CAS No.: 1134705-66-0
M. Wt: 203.71 g/mol
InChI Key: LLZCJQSORRHCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-methylcyclohexyl)propanamide (C₁₀H₁₈ClNO) is a chlorinated propanamide derivative featuring a 4-methylcyclohexyl substituent on the amide nitrogen. Its molecular structure (SMILES: CC1CCC(CC1)NC(=O)C(C)Cl) includes a chiral center at the second carbon of the propanamide chain, contributing to stereochemical diversity in related compounds . The compound is utilized in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules. Its crystallization and solubility properties have been studied to optimize manufacturing processes, though specific data for this compound remain less documented compared to analogs like 2-chloro-N-(4-methylphenyl)propanamide (CNMP) .

Properties

IUPAC Name

2-chloro-N-(4-methylcyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZCJQSORRHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-methylcyclohexyl)propanamide typically involves the reaction of 4-methylcyclohexylamine with chloroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-methylcyclohexyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 2-chloro-N-(4-methylcyclohexyl)propanoic acid.

  • Reduction: Reduction can yield 2-chloro-N-(4-methylcyclohexyl)propanamine.

  • Substitution: Substitution reactions can produce compounds like 2-hydroxy-N-(4-methylcyclohexyl)propanamide or 2-amino-N-(4-methylcyclohexyl)propanamide.

Scientific Research Applications

2-Chloro-N-(4-methylcyclohexyl)propanamide has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions.

  • Medicine: It may have potential as a precursor for pharmaceuticals or as a compound in drug discovery.

  • Industry: It can be utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(4-methylcyclohexyl)propanamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through binding to active sites, thereby influencing enzymatic activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Amide Group

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituent Key Properties/Applications References
2-Chloro-N-(4-methylcyclohexyl)propanamide C₁₀H₁₈ClNO 4-Methylcyclohexyl Intermediate in API synthesis; chiral center
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide C₇H₉ClN₂OS 4-Methylthiazole Potential pharmacological activity; higher polarity due to thiazole ring
3-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 4-Methylphenyl (p-tolyl) Higher aromaticity; used in drug discovery
2-Chloro-N-((1R,4R)-4-methylcyclohexyl)acetamide C₉H₁₆ClNO 4-Methylcyclohexyl (trans configuration) Shorter chain (acetamide); stereospecific interactions
2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP) C₁₁H₂₃ClNO₄Si Triethoxysilylpropyl Polymer brush initiator; hydrolytic stability
2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide C₉H₈Cl₂N₂O₃ 4-Chloro-3-nitrophenyl Electron-withdrawing groups enhance reactivity

Physicochemical and Functional Differences

  • In contrast, 2-chloro-N-(4-methylphenyl)propanamide (CNMP) exhibits well-studied solubility in toluene and hexane mixtures, with crystallization optimized in continuous MSMPR reactors .
  • Stereochemical Impact :

    • The (1R,4R)-4-methylcyclohexyl configuration in 2-chloro-N-((1R,4R)-4-methylcyclohexyl)acetamide introduces stereospecificity, which is critical in enantioselective synthesis . The target compound’s chiral center at the propanamide chain may similarly influence biological activity but lacks reported enantiomeric data .
  • Reactivity and Applications :

    • Thiazole-containing analogs (e.g., 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide) exhibit higher topological polar surface area (70.2 Ų vs. 29.1 Ų for the target compound), suggesting improved solubility in polar solvents .
    • CTP’s triethoxysilyl group enables surface immobilization in polymer chemistry, a feature absent in the target compound .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates :
    The 4-methylcyclohexyl group in the target compound offers a balance between lipophilicity and steric bulk, making it advantageous for designing CNS-targeted drugs. However, analogs like 3-chloro-N-(4-methylphenyl)propanamide are more frequently employed in commercial APIs due to lower synthesis complexity .

  • Agrochemical Potential: Structurally related herbicides, such as S-metolachlor TPs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide), highlight the role of chloro-propanamides in crop protection. The target compound’s cyclohexyl group may reduce phytotoxicity compared to aromatic analogs .
  • Synthetic Methodologies: The synthesis of 2-chloro-N-substituted propanamides typically involves DCC-mediated coupling of 2-chloropropanoic acid with amines, as seen in the preparation of (S)-2-chloro-N-([tetrahydrofuran-2-yl]methyl)propanamide . The target compound’s synthesis likely follows similar protocols but with 4-methylcyclohexylamine .

Biological Activity

2-Chloro-N-(4-methylcyclohexyl)propanamide is an organic compound notable for its unique chemical structure, which incorporates a chloro group, a propanamide group, and a 4-methylcyclohexyl moiety. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine.

The synthesis of this compound typically involves the reaction of 4-methylcyclohexylamine with chloroacetic acid or its derivatives. This reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize by-products and facilitate the reaction's completion. In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors for efficiency.

Chemical Reactions

The compound can undergo several chemical reactions:

  • Oxidation : Can produce carboxylic acids or oxidized derivatives.
  • Reduction : May yield amines or other reduced forms.
  • Substitution : The chlorine atom can be replaced by various functional groups.

Common Reagents :

  • Oxidation Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2).
  • Substitution Nucleophiles : Sodium hydroxide (NaOH), ammonia (NH3).

The biological activity of this compound is context-dependent. In biochemical studies, it may interact with enzymes by binding to active sites, thereby influencing enzymatic activity. This interaction can lead to alterations in cellular pathways and biological processes .

Research Findings

Research indicates that this compound may have potential applications in drug discovery and development. Its ability to modulate enzyme activity suggests it could serve as a lead compound for pharmaceuticals targeting specific biological pathways.

Case Studies

  • Enzyme Inhibition Studies : Investigations into the compound's role as an enzyme inhibitor have shown promising results, indicating potential therapeutic applications in metabolic disorders.
  • Cytotoxicity Assessments : Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines, revealing that it may exhibit selective toxicity depending on concentration and exposure time.

Comparative Analysis

A comparison with structurally similar compounds highlights variations in biological activity:

CompoundStructure VariationBiological Activity
2-Chloro-N-(3-methylcyclohexyl)propanamideMethyl group position variationDifferent enzyme interactions
2-Chloro-N-(4-ethylcyclohexyl)propanamideEthyl group instead of methylAltered pharmacokinetics
2-Bromo-N-(4-methylcyclohexyl)propanamideBromine instead of chlorineEnhanced reactivity

This table illustrates how slight modifications in structure can lead to significant differences in biological behavior and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-methylcyclohexyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-methylcyclohexyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.